molecular formula C17H13N3O3S B2477758 N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-nitrobenzamide CAS No. 393837-71-3

N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-nitrobenzamide

Cat. No.: B2477758
CAS No.: 393837-71-3
M. Wt: 339.37
InChI Key: NZLCFBQFGGLFTP-UHFFFAOYSA-N
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Description

N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-nitrobenzamide is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Properties

IUPAC Name

N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S/c1-11-18-16(10-24-11)12-2-6-14(7-3-12)19-17(21)13-4-8-15(9-5-13)20(22)23/h2-10H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLCFBQFGGLFTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-nitrobenzamide typically involves the coupling of a thiazole derivative with a nitrobenzamide. One common method involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with 4-nitroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-aminobenzamide.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-nitrobenzamide is unique due to its specific combination of a thiazole ring and a nitrobenzamide group, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and interactions with various molecular targets .

Biological Activity

N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a thiazole ring and a nitrobenzamide group. The IUPAC name reflects its complex structure, which can be represented by the following molecular formula:

PropertyValue
Molecular FormulaC17H16N4O3S
Molecular Weight356.39 g/mol
CAS NumberNot available

The compound's unique combination of functional groups contributes to its diverse biological activities.

Synthesis Methods

The synthesis of this compound typically involves the coupling of a thiazole derivative with a nitrobenzamide. A common method includes:

  • Starting Materials : 2-methyl-1,3-thiazole-4-carboxylic acid and 4-nitroaniline.
  • Reagents : N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.
  • Reaction Conditions : The reaction is conducted under controlled temperature and solvent conditions to optimize yield and purity.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, potentially through mechanisms that disrupt cell wall synthesis or interfere with metabolic pathways.

Anticancer Activity

The compound has also been explored for its anticancer properties. Studies involving docking simulations suggest that it interacts effectively with specific molecular targets involved in cancer cell proliferation. The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups enhances its binding affinity to target proteins, leading to potential apoptosis in cancer cells .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has been investigated for anti-inflammatory effects. Its ability to modulate inflammatory pathways makes it a candidate for further research in treating inflammatory diseases.

Case Studies

Several studies have been conducted to evaluate the biological activity of similar compounds, providing insights into the potential efficacy of this compound:

  • Antidiabetic Activity : A study on related nitrobenzamide derivatives revealed significant α-glucosidase inhibitory activity, with IC50 values suggesting strong potential for managing diabetes . This indicates that modifications to the benzamide structure can enhance biological efficacy.
  • Molecular Dynamics Simulations : Research utilizing molecular dynamics simulations demonstrated the stability of the compound in binding sites of target proteins associated with disease pathways, supporting its therapeutic potential .

The mechanism by which this compound exerts its biological effects involves several interactions at the molecular level:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell metabolism.
  • Cell Signaling Modulation : It can interfere with cellular signaling pathways that regulate inflammation and apoptosis.

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